molecular formula C12H15NO4 B190853 Cotarnine CAS No. 82-54-2

Cotarnine

Cat. No. B190853
CAS RN: 82-54-2
M. Wt: 237.25 g/mol
InChI Key: PAPMYQLKLNRZIR-UHFFFAOYSA-N
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Description

Cotarnine is a crystalline alkaloid obtained by the oxidation of narcotine . It has been used chiefly in the form of its chloride C12H14ClNO3 to check bleeding especially from small blood vessels .


Synthesis Analysis

The synthesis of cotarnine involves the oxidation of narcotine . In a study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .


Molecular Structure Analysis

Cotarnine is a chemical compound with the molecular formula C12H15NO4 . It has a mass of 237.1±0 dalton .


Chemical Reactions Analysis

Cotarnine undergoes electrophilic Einhorn acylamidomethylation with a yield of 60–95% and sulfochlorination with chlorosulfonic acid at position 5 . At the same time, cotarnone and its derivatives undergo additional O-protodemethylation .


Physical And Chemical Properties Analysis

Cotarnine has a molecular weight of 237.252 Da and a monoisotopic mass of 237.100113 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

  • Chemical and Biological Applications : Cotarnine and its derivatives are explored for their synthesis and reactivity properties, as well as their potential in creating bioactive products (Sahu, Behera, Panda, Choudhury, & Rout, 2020).

  • Reactions with Other Compounds : Studies on cotarnine's reaction with 1,3-dimethylbarbituric acid have led to the formation of various novel compounds, demonstrating cotarnine's versatility in chemical synthesis (Krasnov & Kartsev, 2002).

  • Phthalideisoquinolines Research : Cotarnine is a part of the phthalideisoquinoline group of alkaloids, which has been studied for its potential origins and chemical behavior (Bentley, 1965).

  • Spirocyclic Systems Based on Cotarnine : Research on the formation of spirocyclic systems using cotarnine and barbituric acids has shown potential for further chemical modifications and the exploration of new ring systems (Krasnov, Kartsev, & Khrustalev, 2008).

  • Structural Modifications of Cotarnine Alkaloid Derivatives : The study of cotarnone and dihydrocotarnine derivatives has led to new insights into their chemical properties and potential applications (Kartsev, Zubenko, Divaeva, Morkovnik, Baryshnikova, & Shirinian, 2020).

  • Cotarnine in Therapeutic Use : Cotarnine's potential as a therapeutic agent, particularly in treating uterine hemorrhage, has been historically noted, although its mechanism of action may not rely on inducing contraction of uterine smooth muscle fibers (Anonymous, 1896).

  • Activation of C(sp3)–H Bond : Cotarnine's reaction with acyl/aryl ketones in green solvents, under metal-free conditions, has been explored for synthesizing tetrahydroisoquinolines, indicating its utility in green chemistry applications (Choudhury, Rout, Parida, Florent, Johannes, Phaomei, Bertounesque, & Rout, 2017).

Safety And Hazards

Cotarnine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . If inhaled or ingested, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately .

Future Directions

Cotarnine and its derivatives have considerable potential for transformation into biologically active structures due to the possibility of the ring-chain tautomerism of the piperidine fragment of the molecule and the formation of a highly reactive minor bifunctional form . This suggests that cotarnine could be a promising candidate for further preclinical investigations .

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMYQLKLNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274484, DTXSID40871559
Record name Cotarnine
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Record name 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotarnine

CAS RN

82-54-2, 59760-32-6
Record name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
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Record name Cotarnine
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Record name NSC121978
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Record name Cotarnine
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Record name Cotarnine
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Record name COTARNINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
941
Citations
AH Salway - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… , when treated as indicated below, yielded cotarnine, and must therefore be represented by (… of cotarnine, and consequently possesses the formula (IX). For the preparation of cotarnine …
Number of citations: 14 pubs.rsc.org
L Rout, BB Parida, G Phaomei, B Emmanuel… - Org. Synth, 2018 - researchgate.net
A. Cotarnine (1). A 250-mL, round-bottomed, three-necked flask is equipped with a magnetic stir bar (elliptical, 32 x 16 mm, Teflon-coated). The flask is dried under vacuum (1.8 mmHg) …
Number of citations: 7 www.researchgate.net
JJ Dobbie, A Lauder, CK Tinkler - Journal of the Chemical Society …, 1903 - pubs.rsc.org
… By acting on cotarnine with methyl iodide, he found that two … group both in cotarnine and cotarnmethine methochloride … to cotarnine;(2) the precipitation from its salts of cotarnine in the …
Number of citations: 13 pubs.rsc.org
AA Zubenko, VG Kartsev, AS Morkovnik… - …, 2016 - Wiley Online Library
The ring expansion reaction of the isoquinoline alkaloid cotarnine with α‐haloketones which normally leads to the formation of 4‐acyl‐7,8‐metylenedioxy‐1,2‐dihydro‐3‐benzazepines, …
VG Kartsev, AA Zubenko, LN Divaeva… - Russian Journal of …, 2020 - Springer
… of cotarnine and its derivatives with electrophilic agents. In particular, the study of quaternization of cotarnine … The quaternary salts of cotarnine have antitumor [24] and anti-inflammatory …
Number of citations: 7 link.springer.com
SK Sahu, PK Behera, S Panda, P Choudhury, L Rout - Tetrahedron, 2020 - Elsevier
… Cotarnine core exhibits very important biological property. Its … Herein we describe the developments of chemistry of cotarnine and … This review will update the information about …
Number of citations: 2 www.sciencedirect.com
T Shirasaka, Y Takuma, T Shimpuku… - The Journal of Organic …, 1990 - ACS Publications
Cl) by fractional crystallization was troublesome. Although in the cyclization of 4b6 or 4c7, 8 the amount of isomer 6b or 6c has not been reported, we found that 6-11% was formed …
Number of citations: 27 pubs.acs.org
LY Ukhin, KY Suponitskii, VG Kartsev - Chemistry of natural compounds, 2003 - Springer
Organoacetylene derivatives were prepared by reaction of cotarnine hydrochloride with silver organoacetylenides with brief heating in acetonitrile. The structure of one of these, 1-(3′-…
Number of citations: 21 link.springer.com
B Skinner - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Cotarnine and its derivatives showed two types of spectrum: the first, with two well-marked absorption bands centred on 3278 and 2500~., was shown by cotarnine … solutions of cotarnine …
Number of citations: 9 pubs.rsc.org
LY Ukhin, VG Kartsev - Chemistry of natural compounds, 2004 - search.ebscohost.com
… Cotarnine is obtained by oxidative cleavage of one of the principal opium alkaloids narcotine, which has a broad spectrum of physiological activity. It acts as a tonic and stimulant for smooth …
Number of citations: 12 search.ebscohost.com

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